![molecular formula C11H10BrNO2 B1653012 Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- CAS No. 170456-57-2](/img/structure/B1653012.png)
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Overview
Description
“Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-” is a unique chemical compound. It has a linear formula of C11H12BrNO . This compound is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. For “Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-”, the SMILES string representation is BrC1=CC2=C (CCC2)C=C1NC ©=O . This representation can be used to visualize the molecule in appropriate software.Scientific Research Applications
Synthesis and Chemical Properties
Cyclic Analogues and β-Adrenergic Blocking Agents : The synthesis of cyclic analogues related to β-adrenergic blocking agents, including the reduction and hydrolysis of N-(6-Bromo-4-oxochroman-3-yl)acetamide to produce specific chroman derivatives, has been detailed. These compounds demonstrate the intricate chemistry involved in manipulating the acetamide group for the synthesis of biologically active molecules (Lap & Williams, 1976).
Regioselective Dibromohydration : The regioselective dibromohydration of N-(2-alkynylaryl)acetamide showcases a method for synthesizing dibromoacetamide derivatives. This process highlights the chemical flexibility of acetamide derivatives in organic synthesis, providing pathways for the development of novel compounds (Qiu et al., 2017).
Applications in Medicinal Chemistry
Antimicrobial Activity : The study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles has led to the synthesis of compounds with significant antimicrobial activity. These findings underline the potential of acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Free Radical Scavenging Activity : An investigation into the free radical scavenging activity of an acetamide derivative showed it to be a potent scavenger, comparable to known antioxidants. This suggests acetamide derivatives could be valuable in designing antioxidant compounds for therapeutic use (Boudebbous et al., 2021).
Advanced Organic Synthesis Techniques
Novel Synthesis of Indole Derivatives : The intramolecular nucleophilic aromatic substitution of N-(2-bromo-4,5-dimethoxyphenethyl)acetamide has been utilized for the novel synthesis of indole derivatives, showcasing the utility of acetamide derivatives in synthesizing complex heterocyclic compounds (Kametani, Ohsawa, & Ihara, 1981).
Electrochemical Studies : The electrochemical behavior of acetaminophen, a compound related to acetamide derivatives, has been studied using carbon nanotubes modified screen-printed electrodes. These studies provide insights into the electrochemical properties of acetamide derivatives and their potential applications in analytical chemistry (Fanjul-Bolado et al., 2009).
properties
IUPAC Name |
N-(6-bromo-3-oxo-1,2-dihydroinden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-10-5-8-7(4-9(10)12)2-3-11(8)15/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKFCOLJFYLSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCC(=O)C2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437608 | |
Record name | Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170456-57-2 | |
Record name | Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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